8-bromo-8H-3,1-benzoxazine-2,4-dione
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Overview
Description
8-bromo-8H-3,1-benzoxazine-2,4-dione is a chemical compound with the molecular formula C8H4BrNO3. It is known for its unique structure, which includes a benzoxazine ring substituted with a bromine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-8H-3,1-benzoxazine-2,4-dione typically involves the bromination of isatoic anhydride. One common method includes the reaction of isatoic anhydride with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
8-bromo-8H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Substitution Reactions: The major products are the substituted benzoxazine derivatives.
Hydrolysis: The major products are the corresponding carboxylic acids and amines.
Scientific Research Applications
8-bromo-8H-3,1-benzoxazine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-bromo-8H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets. The bromine atom and the benzoxazine ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 8-chloro-8H-3,1-benzoxazine-2,4-dione
- 8-methyl-8H-3,1-benzoxazine-2,4-dione
- 8-fluoro-8H-3,1-benzoxazine-2,4-dione
Uniqueness
8-bromo-8H-3,1-benzoxazine-2,4-dione is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and potential biological activities compared to its chloro, methyl, and fluoro analogs .
Properties
Molecular Formula |
C8H4BrNO3 |
---|---|
Molecular Weight |
242.03 g/mol |
IUPAC Name |
8-bromo-8H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C8H4BrNO3/c9-5-3-1-2-4-6(5)10-8(12)13-7(4)11/h1-3,5H |
InChI Key |
UJLXYEKXZQVAKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C2=NC(=O)OC(=O)C2=C1)Br |
Origin of Product |
United States |
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